Sulfone, bis((4-chloroacetylamino)phenyl)
Overview
Description
“Sulfone, bis((4-chloroacetylamino)phenyl)” is a chemical compound with the molecular formula C16H14Cl2N2O4S . It has a molecular weight of 401.3 g/mol . The IUPAC name for this compound is 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide .
Molecular Structure Analysis
The molecular structure of “Sulfone, bis((4-chloroacetylamino)phenyl)” can be represented by the InChI string: InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) . The Canonical SMILES representation is: C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl .Chemical Reactions Analysis
Sulfones are flexible functional groups that can act as nucleophiles, electrophiles, or even radicals . Changing the reaction conditions can completely alter the reactivity of a sulfonyl group, making molecules bearing multiple sulfones versatile building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of “Sulfone, bis((4-chloroacetylamino)phenyl)” include a molecular weight of 401.3 g/mol and a molecular formula of C16H14Cl2N2O4S .Scientific Research Applications
Summary of the Application
Sulfones have been extensively used in organic synthesis. The exceptional versatility of sulfones has been exploited in organic synthesis across several decades . This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds .
Methods of Application
The methods involve the use of palladium-catalyzed Suzuki–Miyaura type reactions, and other catalytic desulfitative functionalizations . The research aims to bring this technology to mainstream catalysis practice .
Results or Outcomes
The results show that sulfone derivatives can enable catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .
2. Sulfones in Heterocyclic Synthesis
Summary of the Application
Phenyl sulfonylacetophenone, a type of sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations .
Methods of Application
β-Ketosulfone has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . It has also been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
Results or Outcomes
The results show that β-ketosulfone has high synthetic importance and can be used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .
3. Sulfones in Medicinal Chemistry
Summary of the Application
Sulfones are present in target molecules of importance in Medicinal Chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .
Methods of Application
The methods involve the use of sulfones in the synthesis of target molecules that are important in medicinal chemistry .
Results or Outcomes
The results show that sulfones can be used in the synthesis of important molecules in medicinal chemistry .
4. Sulfones in the Synthesis of Natural Products
Summary of the Application
Sulfones can be used in the synthesis of natural products . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Methods of Application
The methods involve the use of sulfones in the synthesis of natural products .
Results or Outcomes
The results show that sulfones can be used in the synthesis of natural products .
5. Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
Summary of the Application
Sulfones have been extensively used in organic synthesis. The exceptional versatility of sulfones has been exploited in organic synthesis across several decades . This research discusses new facets of sulfone reactivity toward further expanding the flexibility of C–S bonds .
Methods of Application
The methods involve the use of palladium-catalyzed Suzuki–Miyaura type reactions, and other catalytic desulfitative functionalizations . The research aims to bring this technology to mainstream catalysis practice .
Results or Outcomes
The results show that sulfone derivatives can enable catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .
6. Sulfones in Heterocyclic Synthesis
Summary of the Application
Phenyl sulfonylacetophenone, a type of sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations .
Methods of Application
β-Ketosulfone has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . It has also been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
Results or Outcomes
The results show that β-ketosulfone has high synthetic importance and can be used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .
Safety And Hazards
“Sulfone, bis((4-chloroacetylamino)phenyl)” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, as well as dust formation .
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCVZJKZJGIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169569 | |
Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfone, bis((4-chloroacetylamino)phenyl) | |
CAS RN |
17328-16-4 | |
Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17328-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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